

Comparative Pharmacokinetic Profiling of VV116 and Its Parent Nucleoside

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Compound of Interest

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This guide provides an objective comparison of the pharmacokinetic profiles of the oral antiviral agent VV116 and its parent nucleoside. VV116 is a tri-isobutyrate ester prodrug of a deuterated remdesivir analog, designed for enhanced oral bioavailability.^{[1][2]} Upon administration, VV116 is rapidly and almost completely metabolized into its active parent nucleoside, referred to as 116-N1 or X1.^{[3][4]} This active metabolite is a deuterated form of GS-441524, the primary circulating nucleoside metabolite of remdesivir.^{[3][4]} The data presented herein is supported by experimental findings from preclinical and clinical studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of the VV116 metabolite (116-N1/X1) following oral administration of VV116, and the parent nucleoside GS-441524 after both oral (PO) and intravenous (IV) administration in various species.

Table 1: Pharmacokinetic Parameters of VV116's active metabolite (116-N1/X1) after Oral Administration of VV116

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)	Reference
Human	25 - 800 mg (single dose)	Dose-dependent	1.0 - 2.5	4.80 - 6.95	Dose-dependent	[3][5]
Mouse (C57BL/6J)	Not specified	10,700 ± 100	0.25	Not Reported	19,484 ± 1109	[4]

Note: Following oral administration, the prodrug VV116 was not detected in plasma, while its metabolite 116-N1 was observed.[3][5]

Table 2: Pharmacokinetic Parameters of GS-441524 (Parent Nucleoside)

Species	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Bioavailability (F%)	AUC (ng·h/mL)	Reference
Mouse (C57BL/6)	IV	5	-	-	-	-	-	[6]
	PO	10	582	1.5	3.9	39%	2,540	[6]
Rat (Sprague-Dawley)	IV	1	-	-	-	-	-	[6]
	PO	10	-	-	-	33%	-	[6]
Dog (Beagle)	IV	2	-	-	~4	-	-	[6]
	PO	5	-	-	~4	85%	-	[6]
Monkey (Cynomolgus)	IV	2	-	-	-	-	-	[6]
	PO	5	-	-	-	8.3%	-	[6]
Cat	PO	25	10,290	3-8	-	-	-	[7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis.

Human Pharmacokinetic Studies (VV116)

A Phase I clinical trial (NCT05341609) was conducted in healthy Chinese male subjects to evaluate the safety, tolerability, and pharmacokinetics of VV116.[3][5] The study involved single

ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts.[5]

- Administration: Subjects received single oral doses of VV116 tablets ranging from 25 mg to 800 mg.[3][5]
- Sample Collection: Blood samples were collected at scheduled time points post-administration.[5]
- Bioanalysis: Plasma concentrations of VV116 and its primary metabolite, 116-N1, were determined using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[3][5] For metabolite characterization, Ultra-High-Performance Liquid Chromatography with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) was used.[3]
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including C_{max}, T_{max}, AUC, and t_{1/2} from the plasma concentration-time data of 116-N1.[3][5]

Animal Pharmacokinetic Studies (VV116 and GS-441524)

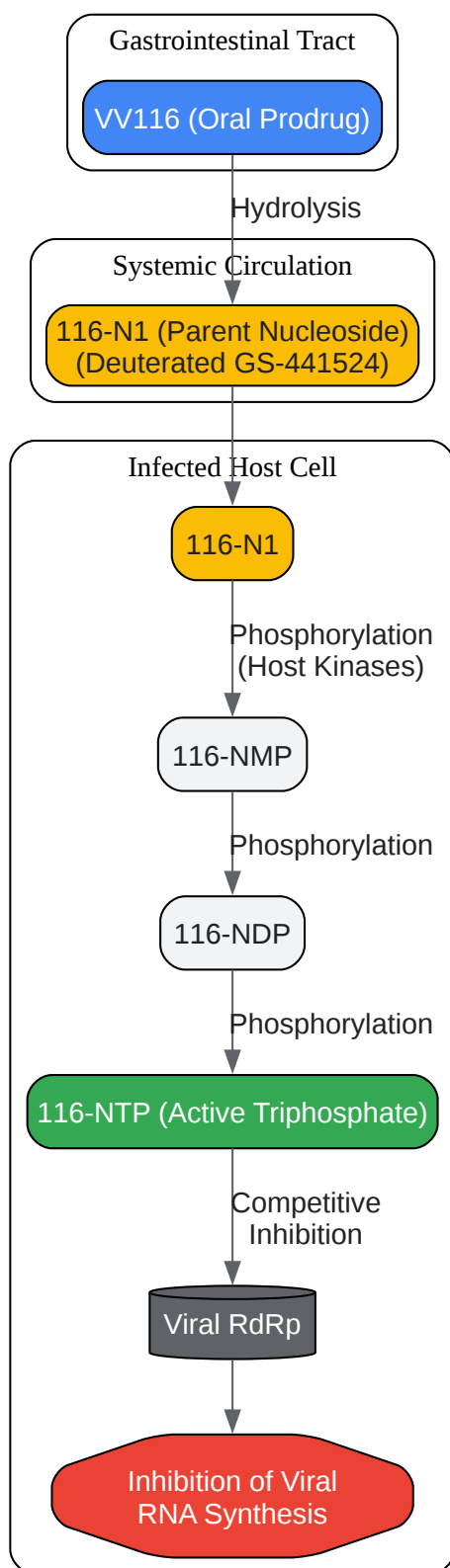
Preclinical pharmacokinetic studies were conducted in various animal models, including mice, rats, dogs, and monkeys, to determine the disposition and bioavailability of the compounds.

- Administration: For VV116, oral gavage was used.[4] For GS-441524, both intravenous (IV) and oral (PO) administrations were performed to assess absolute bioavailability.[6]
- Sample Collection: Serial blood samples were collected from the animals at predetermined time points after drug administration.
- Bioanalysis: Plasma samples were processed and analyzed for drug concentrations using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time profiles.

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action

VV116 acts as a prodrug that is intracellularly converted to its active triphosphate form, which in turn inhibits viral replication. Upon oral administration, VV116 is efficiently absorbed and hydrolyzed by cellular enzymes to its parent nucleoside, 116-N1.[8][9] This nucleoside subsequently undergoes phosphorylation by host cell kinases to form the active nucleoside triphosphate (116-NTP).[9][10] The active 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to termination of the nascent viral RNA chain and suppression of viral replication.[4][9]

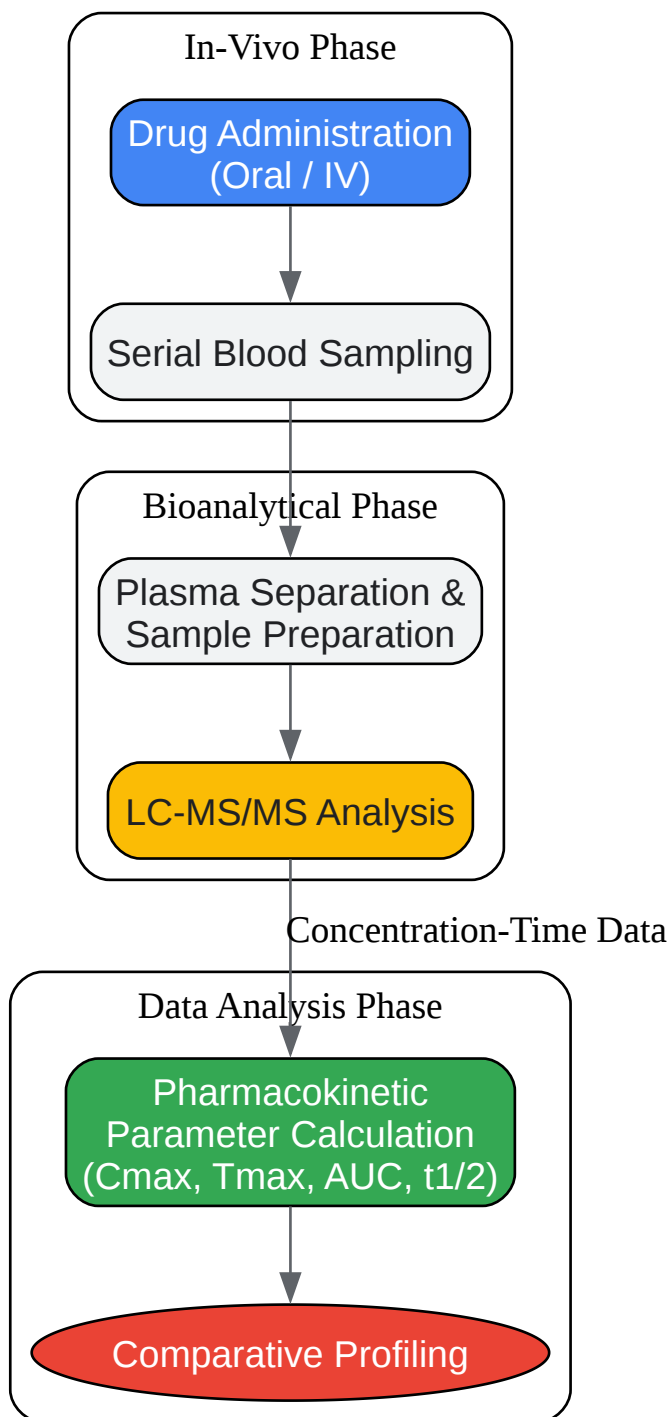


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Caption: Metabolic activation pathway of VV116 to its active triphosphate form.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from drug administration to data analysis.



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Caption: Standard workflow for a comparative pharmacokinetic study.

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